molecular formula C14H13BN2O5 B1521836 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-90-0

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Cat. No. B1521836
M. Wt: 300.08 g/mol
InChI Key: XZIKQHJBSBUSGP-UHFFFAOYSA-N
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Description

“3-(Benzylcarbamoyl)-5-nitrophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, making them useful in a variety of chemical and biological applications .


Molecular Structure Analysis

The molecular structure of “3-(Benzylcarbamoyl)-5-nitrophenylboronic acid” would likely consist of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a benzylcarbamoyl group, and a nitro group attached at the 3rd, 5th, and 5th positions respectively .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters when reacted with diols, which is a key step in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally and would be difficult to predict for this specific compound without experimental data .

Scientific Research Applications

Catalytic and Material Synthesis Applications

  • The study by Wu et al. (2017) discusses the synthesis of novel porous Zn-MOFs using symmetrical pentacarboxylate ligands for catalytic reduction of nitrophenol, highlighting the utility of such frameworks in accommodating nanoparticles for enhanced catalytic efficiency (Wu et al., 2017).
  • Mu et al. (2012) examine the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their application in saccharide recognition and the modulation of photoluminescence quantum yield based on boronic acid structure (Mu et al., 2012).

Photolabile Compounds and Photophysical Properties

  • Papageorgiou and Corrie (1997) delve into the synthesis and properties of carbamoyl derivatives of photolabile benzoins, providing insights into their preparation and photolytic behavior for potential applications in light-sensitive materials (Papageorgiou & Corrie, 1997).
  • Viswanathan and Bettencourt-Dias (2006) explore thiophenyl-derivatized nitrobenzoato antennas as sensitizers for Eu(III) and Tb(III) luminescence, offering a novel approach to enhancing luminescence efficiency in solution and solid-state species (Viswanathan & Bettencourt-Dias, 2006).

Drug Delivery Systems

  • Zhao et al. (2014) report on the development of 3-carboxy-5-nitrophenylboronic acid shell-crosslinked micelles for acid-responsive drug delivery, illustrating the potential of such systems in targeted cancer therapy (Zhao et al., 2014).

Catalytic Reactions and Sensing Applications

  • Miura and Murakami (2005) present a rhodium-catalyzed annulation reaction of 2-cyanophenylboronic acid with alkynes and strained alkenes, showcasing the synthesis of indenones or indanones and demonstrating the versatility of boronic acids in organic synthesis (Miura & Murakami, 2005).

Safety And Hazards

Like many chemical compounds, boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always follow standard safety procedures when handling chemical compounds.

Future Directions

The use of boronic acids in chemical synthesis and in the development of pharmaceuticals and materials science is a topic of ongoing research . The specific compound “3-(Benzylcarbamoyl)-5-nitrophenylboronic acid” could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity.

properties

IUPAC Name

[3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKQHJBSBUSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657436
Record name [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid

CAS RN

871332-90-0
Record name [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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